1-(4-azidophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Azidophenyl)-1H-pyrrole-2,5-dione is a compound that has garnered significant interest in the fields of organic chemistry and bioconjugation. This compound features both an azide group and a pyrrole ring, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-azidophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-azidophenyl glyoxal with pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Azidophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition: The compound can undergo cycloaddition reactions, particularly with alkynes, to form triazoles.
Common reagents used in these reactions include copper catalysts for click chemistry and lithium aluminum hydride for reduction. Major products formed from these reactions include triazoles and amines .
Scientific Research Applications
1-(4-Azidophenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound is used in bioconjugation techniques to label proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-azidophenyl)-1H-pyrrole-2,5-dione involves its ability to participate in click chemistry reactions, forming stable triazole rings. The azide group is highly reactive and can undergo cycloaddition with alkynes, facilitated by copper catalysts. This reaction is widely used in bioconjugation to attach various functional groups to biomolecules .
Comparison with Similar Compounds
1-(4-Azidophenyl)-1H-pyrrole-2,5-dione can be compared with other azido-containing compounds such as:
N-(4-Azidophenyl)-carbazole: This compound also features an azide group and is used in similar click chemistry reactions.
4-Azidophenyl glyoxal: Another azido-containing compound used in bioconjugation and organic synthesis
The uniqueness of this compound lies in its combination of the azide group with the pyrrole ring, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
50684-67-8 |
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Molecular Formula |
C10H6N4O2 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1-(4-azidophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H6N4O2/c11-13-12-7-1-3-8(4-2-7)14-9(15)5-6-10(14)16/h1-6H |
InChI Key |
FTPGFMCVBBDGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])N2C(=O)C=CC2=O |
Origin of Product |
United States |
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